

# Technical Comparison: Formaldehyde-Releasing vs. Methylated Hydantoins

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## Compound of Interest

Compound Name: *1,3-Dimethyl-5,5-dimethylhydantoin*

CAS No.: *15414-89-8*

Cat. No.: *B8741954*

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## Subject: CAS 6440-58-0 vs. CAS 15414-89-8 Distinction Executive Summary

The distinction between CAS 6440-58-0 and CAS 15414-89-8 is a fundamental difference in chemical reactivity and functional application.

- CAS 6440-58-0 (DMDM Hydantoin) is a reactive hydroxymethyl derivative. It functions as a broad-spectrum preservative by hydrolyzing to release formaldehyde. It is hydrophilic and chemically dynamic.
- CAS 15414-89-8 (**1,3-Dimethyl-5,5-dimethylhydantoin**) is a stable methylated analog.<sup>[1]</sup> It possesses no hydrolyzable groups, does not release formaldehyde, and functions primarily as an inert solvent, carrier, or intermediate.

**Critical Takeaway:** These two CAS numbers represent the difference between an active biocide (6440-58-0) and a stable inert ingredient (15414-89-8). They are not interchangeable.

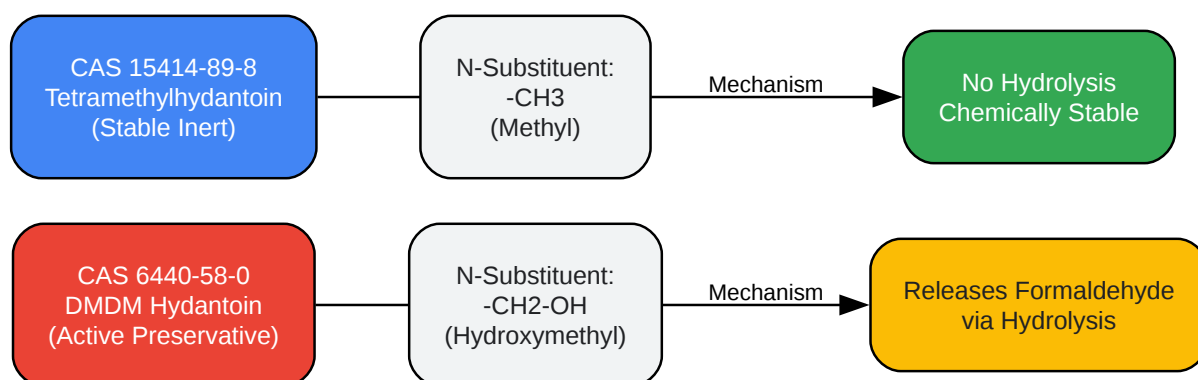
## Chemical Identity & Structural Analysis

The core structural difference lies in the substitution at the N1 and N3 positions of the hydantoin ring.

Feature	CAS 6440-58-0	CAS 15414-89-8
Common Name	DMDM Hydantoin	1,3,5,5-Tetramethylhydantoin
IUPAC Name	1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione	1,3,5,5-Tetramethylimidazolidine-2,4-dione
Functional Group	N-Hydroxymethyl (-CH <sub>2</sub> OH)	N-Methyl (-CH <sub>3</sub> )
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	188.18 g/mol	156.18 g/mol
Reactivity	Hydrolytically Unstable (Releases HCHO)	Hydrolytically Stable
Solubility	Highly Water Soluble (Hydrophilic)	Soluble in organic solvents (Lipophilic shift)

## Structural Visualization

The following diagram illustrates the structural divergence. Note the labile C-N bond in 6440-58-0 versus the stable C-N bond in 15414-89-8.



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Figure 1: Structural comparison highlighting the functional groups responsible for the reactivity difference.

## Mechanism of Action & Reactivity

### CAS 6440-58-0: The Formaldehyde Reservoir

DMDM Hydantoin is designed to be unstable in aqueous solution. It exists in a dynamic equilibrium with Dimethylhydantoin (DMH), Mono-methylol species (MDMH), and free Formaldehyde (HCHO).

The Equilibrium Reaction:

- Trigger: Dilution in water or presence of microbial enzymes.
- Biocidal Mechanism: The released formaldehyde electrophilically attacks bacterial cell wall proteins and DNA, causing cross-linking and cell death.
- Implication: The "active" content is not just the parent molecule, but the potential formaldehyde it can release (approx. 17-19% theoretical weight).

### CAS 15414-89-8: The Stable Analog

**1,3-Dimethyl-5,5-dimethylhydantoin** contains methyl groups attached directly to the nitrogen atoms.<sup>[1]</sup> The N-C bond in an N-methyl group is significantly stronger and resistant to hydrolysis compared to the N-hydroxymethyl hemiaminal bond.

- Reactivity: Inert under physiological and cosmetic formulation conditions (pH 3-9).
- Biocidal Activity: Negligible. Without the release of formaldehyde or an oxidative halogen (like in halohydantoins), this molecule has no intrinsic antimicrobial power.
- Use Case: It serves as a solvent, a plasticizer, or a standard for analytical calibration.

## Synthesis & Manufacturing Origin

Understanding the synthesis clarifies why these two distinct CAS numbers exist.

Synthesis of CAS 6440-58-0 (DMDM): Produced by the condensation of 5,5-Dimethylhydantoin (DMH) with Formaldehyde in a 1:2 molar ratio under basic conditions.

“

*Reaction: DMH + 2 HCHO*

DMDM Hydantoin

Synthesis of CAS 15414-89-8 (Tetramethyl): Produced by the alkylation of 5,5-Dimethylhydantoin (DMH) with a methylating agent such as Methyl Iodide or Dimethyl Sulfate.

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*Reaction: DMH + 2 CH<sub>3</sub>-X*

1,3,5,5-Tetramethylhydantoin

## Analytical Distinction (HPLC Protocol)

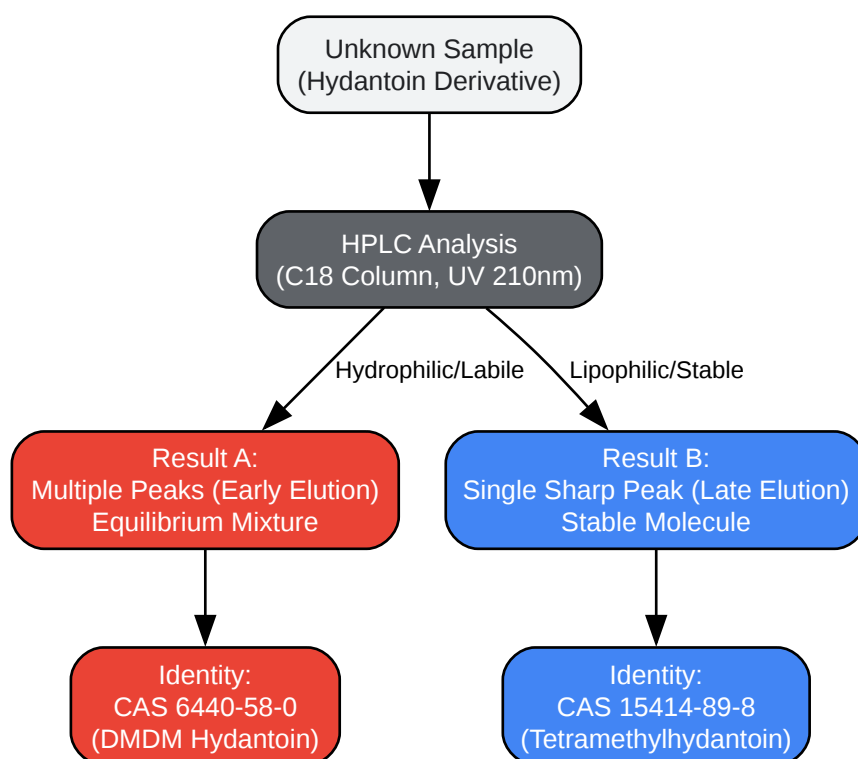
In quality control and forensic analysis, distinguishing these two is critical. A Reverse-Phase HPLC method is the standard.

### Protocol Summary

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
- Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (Buffered to pH 4.5).
- Detection: UV at 210 nm.

### Expected Results

- CAS 6440-58-0 (DMDM): Will appear as multiple peaks due to the equilibrium (DMDM, MDM, and DMH). It is highly polar, eluting early (Short Retention Time).
- CAS 15414-89-8: Will appear as a single, sharp peak. The methyl groups increase lipophilicity, resulting in a longer retention time compared to the hydroxylated species.



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Figure 2: Logical flow for analytical identification of hydantoin species.

## Regulatory & Safety Profile

Regulatory Parameter	CAS 6440-58-0	CAS 15414-89-8
EU Cosmetics Reg.	Annex V (Preservatives). Max 0.6%.	Not listed as a preservative.
Labeling	"Contains Formaldehyde" if >0.05% free HCHO.[2]	No specific formaldehyde warning required.
Sensitization	Potential skin sensitizer (due to HCHO).	Low sensitization potential (Inert).
US EPA Status	Registered Antimicrobial Pesticide.	Listed as "Inert Ingredient" in pesticides.[1][3]

#### Guidance for Formulators:

- Use 6440-58-0 only when antimicrobial preservation is required. You must account for formaldehyde release in your safety assessment (CPSR).
- Use 15414-89-8 only as a solvent or carrier. Do not rely on it for preservation.

## References

- Cosmetic Ingredient Review (CIR). (2008). Final Report on the Safety Assessment of DMDM Hydantoin. International Journal of Toxicology. [Link](#)
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- U.S. EPA. (2011). Inert Ingredients Permitted for Use in Nonfood Use Pesticide Products.[3] (Listing CAS 15414-89-8 as Inert).[6][5] [Link](#)
- Common Chemistry. (2026). CAS Registry Number 15414-89-8: 1,3,5,5-Tetramethyl-2,4-imidazolidinedione.[7] American Chemical Society.[7] [Link](#)

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